D-Arginine methyl ester
Description
Contextualization within Arginine Metabolism and Stereochemistry Research
L-arginine is a semi-essential amino acid that serves as a precursor for the synthesis of proteins and is a substrate for various enzymes, most notably nitric oxide synthase (NOS). researchgate.net The NOS family of enzymes (endothelial, neuronal, and inducible) metabolizes L-arginine to produce nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. ahajournals.orgnih.gov
Stereochemistry, the study of the spatial arrangement of atoms in molecules, is paramount in this context. While L-arginine is biologically active in the NO pathway, its enantiomer, D-arginine, is generally considered to be inactive or significantly less active. nih.gov Research studies often utilize D-arginine or its derivatives, such as D-Arginine methyl ester, as a negative control. nih.gov This practice allows scientists to verify that an observed biological effect is specifically due to the L-enantiomer's interaction with an enzyme or receptor, and not a non-specific chemical effect. For instance, in studies on post-ischemia cardiac recovery, D-arginine was used as an inactive stereoisomer to confirm the beneficial effects were unique to L-arginine. nih.gov While initially thought to be completely inert, some later studies have suggested that certain D-isomers might exert minor effects, though they are far less pronounced than those of their L-counterparts. targetmol.com
Historical Trajectory of Fundamental Research on this compound
The scientific journey of this compound is intrinsically linked to the broader history of amino acid chemistry. The parent amino acid, arginine, was first isolated in 1886. wikipedia.org The subsequent development of synthetic organic chemistry techniques, such as esterification, enabled the creation of derivatives like amino acid methyl esters. These esters became valuable intermediates in peptide synthesis and as tools for medicinal chemistry. mdpi.comsigmaaldrich.com
The use of this compound and its related compounds in fundamental research gained prominence with the discovery of the L-arginine-nitric oxide pathway in the 1980s. As researchers developed inhibitors of nitric oxide synthase to study this pathway, such as the L-arginine analogue N(G)-nitro-L-arginine methyl ester (L-NAME), the need for proper controls became critical. scielo.brnih.govjournaljamps.com The D-enantiomer, N(G)-nitro-D-arginine methyl ester (D-NAME), and this compound itself were employed to demonstrate the stereospecificity of NOS inhibition. ahajournals.orgtargetmol.com Furthermore, by the 1990s, synthetic chemists were creating optically pure analogues of this compound to investigate potential biological activities, such as antiarrhythmic properties, and to study structure-activity relationships. tandfonline.comtandfonline.com
Academic Significance of this compound in Biochemical and Synthetic Disciplines
The importance of this compound in research is multifaceted, spanning both biochemical investigation and chemical synthesis.
In biochemistry , its primary significance lies in its role as a scientific tool. It is fundamental for:
Establishing Stereospecificity : It serves as an essential negative control in experiments to confirm that the biological activity of an L-arginine analogue is due to a specific fit into an enzyme's active site. nih.govscielo.br
Probing Enzyme Mechanisms : By comparing the lack of interaction of the D-isomer with the activity of the L-isomer, researchers can deduce critical information about the three-dimensional structure of an enzyme's active site, particularly for the various isoforms of nitric oxide synthase. targetmol.comnih.gov
In synthetic and medicinal chemistry , this compound is significant as:
A Chiral Precursor : It can be used as a starting material for the synthesis of more complex, optically pure molecules. tandfonline.com
A Scaffold for Analogue Development : Researchers have synthesized rigid analogues of this compound to create molecules with fixed spatial arrangements. tandfonline.comtandfonline.com Comparing these rigid structures to the flexible parent compound helps elucidate the precise structural requirements for a given biological activity. tandfonline.com The esterification of the carboxyl group is a common synthetic strategy to protect this functional group or to modify the compound's solubility. mdpi.commerckmillipore.com
Table 1: Comparative Use of D- and L-Arginine Derivatives in Research
| Derivative | Common Research Role | Primary Finding |
| L-Arginine | Precursor to Nitric Oxide | Enhances endothelial production of nitric oxide, showing beneficial effects in post-ischemic cardiac recovery. nih.gov |
| D-Arginine | Inactive Stereoisomer Control | Showed no significant difference from the control group in cardiac recovery studies, confirming the stereospecificity of L-Arginine's effects. nih.gov |
| N(G)-nitro-L-arginine methyl ester (L-NAME) | Competitive Inhibitor of NOS | Blocks nitric oxide synthesis, leading to poorer recovery in post-ischemic models and is used to induce experimental hypertension. nih.govfrontiersin.org |
| N(G)-nitro-D-arginine methyl ester (D-NAME) | Negative Control for L-NAME | Initially considered inactive, it is used to confirm that L-NAME's effects are due to specific NOS inhibition. ahajournals.orgtargetmol.com |
Overview of Major Research Paradigms and Interdisciplinary Engagements
Research involving this compound is inherently interdisciplinary, contributing to several key fields of study.
Cardiovascular Research : This is a major area where D-arginine derivatives are used. They help confirm that the vasodilation and blood pressure regulation effects attributed to the NO pathway are specifically mediated by L-arginine metabolism and can be blocked by L-arginine analogues, but not their D-counterparts. nih.govchemimpex.comahajournals.org It has also been used in the synthesis of novel compounds with potential antiarrhythmic activity. tandfonline.comtandfonline.com
Neuroscience : Nitric oxide also functions as a neurotransmitter. D-isomers serve as controls in studies investigating the role of NOS in pain perception (nociception) and other neurological processes. targetmol.comnih.gov
Immunology and Inflammation : The inducible form of NOS (iNOS) produces large amounts of NO during an immune response. D-arginine derivatives are used to probe the function of iNOS and its role in inflammation and host defense. researchgate.netchemimpex.com
Synthetic Chemistry : The compound is a subject of study for developing new synthetic methodologies and for creating novel molecular probes and potential therapeutic agents based on the arginine scaffold. tandfonline.comresearchgate.net
Table 2: Application of this compound in Various Research Fields
| Research Field | Specific Application of this compound or its Derivatives |
| Cardiology | Used as a control to verify that L-arginine's cardioprotective effects are stereospecific. nih.gov Also a precursor for synthetic antiarrhythmic analogues. tandfonline.com |
| Hypertension Research | Employed as a negative control (as D-NAME) for L-NAME-induced hypertension to confirm the central role of NOS inhibition. frontiersin.orgchemimpex.com |
| Neurobiology | Used as a control to study the role of nitric oxide in neurotransmission and behavior. targetmol.comnih.gov |
| Medicinal Chemistry | Serves as a chiral building block for synthesizing novel, optically active compounds and enzyme inhibitors. tandfonline.comresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c1-13-6(12)5(8)3-2-4-11-7(9)10/h5H,2-4,8H2,1H3,(H4,9,10,11)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLDXNCMJBOYJV-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of D Arginine Methyl Ester
Stereoselective Synthesis of D-Arginine Methyl Ester
Ensuring the stereochemical integrity of the D-enantiomer is paramount during the synthesis of this compound. Various methodologies have been developed to achieve this, ranging from classical chemical methods to modern enzymatic and solid-phase techniques.
The direct esterification of D-arginine to its methyl ester is a fundamental and widely practiced method. These techniques typically involve the reaction of D-arginine with methanol (B129727) in the presence of an acid catalyst.
One common approach is the use of thionyl chloride (SOCl₂) in methanol . tandfonline.comsapub.org This reagent is effective as it reacts with methanol to form methyl chlorosulfite and HCl in situ, which then protonates the carboxyl group of the amino acid, facilitating nucleophilic attack by methanol. This method is advantageous as it drives the reaction to completion by converting water, a byproduct of esterification, into gaseous SO₂ and HCl. A typical procedure involves cooling the methanol, followed by the slow addition of thionyl chloride, and then the D-arginine. The reaction mixture is then refluxed to ensure complete esterification. google.com
Another efficient method utilizes trimethylchlorosilane (TMSCl) in methanol . nih.gov This system is considered a convenient and mild approach for the esterification of various amino acids. nih.gov The reaction proceeds at room temperature and generally provides good to excellent yields of the corresponding amino acid methyl ester hydrochloride. nih.gov
The following table summarizes reaction conditions for these classical esterification methods.
| Reagent System | Temperature | Reaction Time | Typical Yield | Reference |
| Thionyl Chloride / Methanol | Reflux | 2-4 hours | High | tandfonline.comsapub.orggoogle.com |
| Trimethylchlorosilane / Methanol | Room Temperature | Varies (monitored by TLC) | Good to Excellent | nih.gov |
Enzymatic methods offer a high degree of stereoselectivity and operate under mild reaction conditions, making them an attractive alternative to classical chemical synthesis. While specific enzymatic synthesis of this compound is not extensively detailed in the provided context, the principles of enzymatic synthesis of D-amino acids and related esters can be applied.
Hydrolases, particularly proteases like papain, have been used for the synthesis of Nα-acyl-L-arginine esters in organic media with low water content. vedeqsa.com This demonstrates the potential for enzymes to catalyze esterification reactions of arginine. For the synthesis of D-amino acids, enzymes such as D-amino acid aminotransferases (DAAT) and D-amino acid dehydrogenases (DAADH) are employed to produce D-amino acids from their corresponding α-keto acids. mdpi.com These D-amino acids could then be subjected to esterification.
The key advantage of enzymatic approaches is the potential for high enantiomeric excess (>99% ee), as demonstrated in the synthesis of various D-phenylalanine derivatives. mdpi.com
Solid-phase peptide synthesis (SPPS) often requires the incorporation of protected amino acid derivatives, including this compound, into a growing peptide chain anchored to a solid support. While this compound itself is not typically the starting point for anchoring, strategies for incorporating arginine onto a resin are relevant.
One approach involves building the guanidinium (B1211019) group directly on a resin. researchgate.net This can be achieved by starting with an ornithine derivative, adding an isothiocyanate to the amino group of the solid support, followed by S-methylation and guanidinylation. researchgate.net This method allows for the synthesis of arginine-containing compounds where the α-amino and carboxyl groups remain available for further modification. researchgate.net This strategy highlights the flexibility of solid-phase techniques in handling the complex functionality of arginine.
Development of Novel Protecting Group Strategies for this compound
The successful synthesis and modification of this compound are highly dependent on the effective use of protecting groups for its three reactive sites. Orthogonal protecting group strategies, where one group can be removed selectively in the presence of others, are crucial. organic-chemistry.org
The guanidino group of arginine is strongly basic (pKa ~12.5) and requires protection to prevent side reactions during peptide synthesis. nih.gov A variety of protecting groups have been developed for this purpose, with sulfonyl-based groups being the most common in Fmoc-based SPPS. ub.edursc.org
Commonly used sulfonyl-type protecting groups include:
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) : Widely used but can be difficult to remove, often requiring high concentrations of trifluoroacetic acid (TFA). ub.edu
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) : Similar to Pbf in its acid lability. ub.edu
Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) : More acid-labile than Pbf and Pmc. ub.edu
Mds (4-methoxy-2,6-dimethylbenzenesulphonyl) ub.edu
A more recent development is the MIS (1,2-dimethylindole-3-sulfonyl) group, which is reported to be more acid-labile than Pbf and Pmc, making it a better option for the synthesis of peptides containing multiple arginine residues or acid-sensitive moieties. ub.edursc.org
The following table compares the acid lability of various guanidino protecting groups.
| Protecting Group | Abbreviation | Relative Acid Lability |
| 4-methoxy-2,6-dimethylbenzenesulphonyl | Mds | Less Labile |
| 4-methoxy-2,3,6-trimethylsulfonyl | Mtr | Moderately Labile |
| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc | More Labile |
| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | More Labile |
| 1,2-dimethylindole-3-sulfonyl | MIS | Most Labile |
Other protecting groups for the guanidino group include the nitro group and the p-toluenesulfonyl (tosyl) group, though their removal can be challenging. google.comgoogle.com The p-nitrocarbobenzoxy group has also been employed for guanidino protection. google.com
Protection of the α-amino and carboxyl groups is fundamental in peptide chemistry to control the sequence of amide bond formation. researchgate.net
Amine Protection: For the α-amino group, the most common protecting groups in SPPS are the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) groups. researchgate.net
Fmoc : Removed under basic conditions (e.g., with piperidine), making it orthogonal to acid-labile side-chain protecting groups. creative-peptides.com
Boc : Removed under acidic conditions (e.g., with TFA). creative-peptides.com
The benzyloxycarbonyl (Z or Cbz) group is another important amine protecting group, often used in solution-phase synthesis and typically removed by catalytic hydrogenolysis. researchgate.net
Carboxyl Protection: In the context of this compound, the carboxyl group is already protected as a methyl ester. Methyl esters are stable to acidic conditions used for Boc removal but can be cleaved by saponification with a base like sodium hydroxide. ug.edu.plyoutube.com This allows for selective deprotection if other base-labile groups are not present. For more complex syntheses, other ester protecting groups like benzyl (B1604629) (Bn) esters (removable by hydrogenolysis) or tert-butyl (tBu) esters (removable by acid) can be employed. ddugu.ac.in
The choice of protecting groups for the amine and carboxyl functions, in conjunction with the guanidino protecting group, is critical for a successful synthetic strategy, enabling the selective modification of this compound and its incorporation into larger molecules.
Synthesis of this compound Derivatives and Analogs
The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives and analogs. These modifications can be targeted at the α-amino group, the ester moiety, the guanidinium side chain, or the α-carbon, leading to compounds with tailored properties.
Substitution at the α-amino group (Nα) of this compound is a common strategy to produce derivatives with diverse functionalities. A primary method for this is N-acylation, where a fatty acid chain is attached to the amino group. This transformation is often achieved through the Schotten-Baumann reaction, which can be performed in an aqueous medium. In this reaction, the arginine ester is dissolved in water, and the pH is adjusted before adding a long-chain acid chloride, resulting in the Nα-acyl arginine ester. sapub.orgsapub.org This method has been used to synthesize surfactants such as Nα-Octanoyl-L-Arginine ethyl ester and Nα-Myristoyl-L-Arginine ethyl ester. sapub.org
Another significant modification is N-methylation. While direct methylation of the α-amino group is a fundamental technique, N-methylation of the N–Cα peptide bond within a peptide sequence containing arginine is a known strategy to enhance the stability of peptide-like molecules. nih.gov Arginine methylation is also a widespread post-translational modification in proteins, where protein arginine methyltransferases (PRMTs) catalyze the transfer of methyl groups from S-adenosylmethionine to the guanidino group of arginine residues. nih.govnih.gov
| Type of N-Substitution | Synthetic Method | Reagents | Resulting Derivative Example |
|---|---|---|---|
| Nα-Acylation | Schotten-Baumann Reaction | Arginine Ester, Long-Chain Acid Chloride, Aqueous NaOH | Nα-Myristoyl-Arginine Ethyl Ester sapub.org |
| N-Methylation (Side Chain) | Enzymatic (in vivo) | Protein Arginine Methyltransferases (PRMTs), S-adenosylmethionine | Asymmetric Dimethylarginine nih.gov |
The methyl ester group of this compound can be replaced with other alkyl or more complex groups to alter the compound's lipophilicity and other physicochemical properties. This is typically accomplished through Fischer-Speier esterification, where the amino acid reacts with the desired alcohol in the presence of an acid catalyst. researchgate.net
For instance, lipophilic arginine esters have been synthesized by reacting protected Boc-arginine with long-chain alcohols like oleyl alcohol or 2-decyl-1-tetradecanol, followed by deprotection. acs.orgnih.gov This process yields derivatives such as arginine-oleate (Arg-OL) and arginine-decyltetradecanoate (Arg-DT). acs.orgnih.gov Similarly, replacing methanol with ethanol (B145695) during the initial esterification process produces D-arginine ethyl ester. sapub.orgsapub.org
| Original Ester | Modified Ester Group | Alcohol Used in Synthesis | Resulting Compound Example |
|---|---|---|---|
| Methyl | Ethyl | Ethanol | L-Arginine ethyl ester dihydrochloride (B599025) sapub.orgsapub.org |
| Methyl | Oleyl | Oleyl Alcohol | Arginine-oleate (Arg-OL) acs.orgnih.gov |
| Methyl | Decyltetradecanoyl | 2-decyl-1-tetradecanol | Arginine-decyltetradecanoate (Arg-DT) acs.org |
This compound and its derivatives serve as crucial building blocks in the synthesis of peptide conjugates. Arginine-rich peptides, known as cell-penetrating peptides (CPPs), are widely used as molecular transporters to deliver a variety of cargo molecules, including proteins and nucleic acids, into cells. The conjugation of these peptides to therapeutic or diagnostic agents can enhance their cellular uptake and efficacy.
For example, an octaarginine conjugate of an imidazoacridinone derivative was synthesized to improve the antifungal activity of the parent compound. The conjugation effectively increased the molecule's ability to enter fungal cells. Arginine-containing peptides are also conjugated to drugs to create targeted delivery systems, such as RGD (Arg-Gly-Asp) peptidomimetics that target αvβ3 integrin receptors overexpressed in many cancer cells.
| Peptide/Residue | Conjugated Molecule | Purpose of Conjugation |
|---|---|---|
| Octaarginine (R8) | Imidazoacridinone derivative | Enhanced cellular uptake and antifungal activity |
| RGD (Arg-Gly-Asp) Peptidomimetics | Anticancer agents (e.g., Camptothecin) | Targeted drug delivery to tumor cells |
| Arginine-rich Peptides | Plasmid DNA (pDNA) | Intracellular delivery for gene therapy applications |
The introduction of a methyl group at the α-carbon (Cα) of an amino acid is a synthetic modification used to introduce conformational constraints into a peptide backbone. This methylation can increase resistance to enzymatic degradation and influence the peptide's secondary structure and biological activity.
The synthesis of Cα-methylated arginine derivatives is a complex, multi-step process. It typically involves the asymmetric synthesis of a Cα-methylated ornithine precursor, which is then converted to the corresponding arginine analog. Direct methylation of the Cα position of this compound is challenging due to the potential for racemization and the need for highly specific reagents and protecting group strategies. The process often requires building the methylated amino acid from chiral precursors rather than modifying the existing amino acid structure directly.
Optimization and Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. These approaches focus on reducing the use of hazardous solvents and reagents, improving energy efficiency, and minimizing waste.
A significant advancement in green synthetic chemistry is the use of water as a reaction solvent or the elimination of solvents altogether. The synthesis of Nα-acyl arginine esters via the Schotten-Baumann reaction is a notable example of a process carried out in an aqueous medium. sapub.orgsapub.org This method avoids the use of volatile organic solvents, which are often toxic and difficult to dispose of.
For esterification reactions, traditional Fischer-Speier synthesis often uses hazardous solvents like benzene (B151609) or toluene (B28343) to azeotropically remove water. researchgate.net Greener alternatives have been explored, such as using more benign solvents like 2-methyltetrahydrofuran (B130290) (Me-THF). researchgate.net Furthermore, enzymatic synthesis represents a powerful green chemistry tool. Lipases, for instance, can catalyze esterification and polymerization reactions, often in solvent-free (bulk) conditions, offering high selectivity and mild reaction conditions. acs.orgrsc.org The lipase-catalyzed hydrolysis of arginine esters has been demonstrated, indicating the compatibility of these compounds with enzymatic processes that could be reversed for synthesis. acs.orgnih.gov
Catalyst Development for this compound Production
The synthesis of this compound is primarily achieved through the esterification of D-arginine with methanol. The development of catalysts for this process is crucial for optimizing reaction efficiency, yield, and purity. Research in this area has explored both chemical and enzymatic catalytic strategies, mirroring broader trends in amino acid ester synthesis. These approaches aim to overcome challenges such as the reversible nature of esterification and the need for mild conditions to prevent racemization.
Chemical Catalysis
Traditional and modern chemical methods provide robust routes for the production of amino acid esters, including this compound. These methods typically involve strong acid catalysts or dehydrating agents to promote the reaction between the carboxylic acid group of the amino acid and methanol.
One of the most established methods is the Fischer-Speier esterification, which utilizes a strong acid in an excess of alcohol. Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly employed. academax.comnih.govgoogle.com The reaction is typically conducted under reflux to increase the reaction rate. google.com A key aspect of this process is the continuous removal of water, a byproduct of the reaction, to shift the chemical equilibrium towards the formation of the ester product. academax.com
A highly effective variation of this method involves the use of thionyl chloride (SOCl₂) in methanol. tandfonline.com Thionyl chloride reacts with methanol to generate anhydrous HCl in situ, which then serves as the catalyst for the esterification. This technique is particularly advantageous as it provides an anhydrous environment, which strongly favors product formation. This approach has been noted in the synthesis of arginine methyl esters and their analogs. tandfonline.com
Milder chemical catalysts have also been developed to avoid the harsh conditions associated with strong acids. Trimethylchlorosilane (TMSCl) in methanol has emerged as an efficient system for the esterification of a wide range of amino acids at room temperature. nih.gov This method offers benefits such as easy operation and high yields. While studies often use the more common L-amino acids, the methodology is generally applicable to D-enantiomers. For instance, the esterification of arginine using TMSCl/methanol has been reported to achieve a yield of 92%. nih.gov
Table 1: Overview of Chemical Catalysts for Arginine Methyl Ester Synthesis This table is interactive. Click on headers to sort.
| Catalyst | Reagents | Typical Conditions | Reported Yield | Applicable To | Reference(s) |
|---|---|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | D-Arginine, Methanol | Reflux, Water Removal | 40-85% (general) | D-Amino Acids | nih.govgoogle.comresearchgate.net |
| **Thionyl Chloride (SOCl₂) ** | D-Arginine, Methanol | -10°C to Reflux | High (not specified) | D,L-Arginine Esters | tandfonline.com |
| Trimethylchlorosilane (TMSCl) | Arginine, Methanol | Room Temperature, 24h | 92% (for L-Arginine) | General Amino Acids | nih.gov |
| Hydrogen Chloride (HCl) | Amino Acids, Methanol | Reflux, Water Removal | 75-85% (general) | General Amino Acids | academax.comgoogle.com |
Enzymatic Catalysis
Biocatalysis using enzymes offers a green and highly selective alternative to chemical synthesis. Enzymes operate under mild conditions of temperature and pH, which can minimize side reactions and preserve the chirality of the D-amino acid. While literature specifically detailing catalyst development for this compound production is limited, principles from the enzymatic synthesis of other amino acid esters are directly applicable. Lipases and proteases are the primary classes of enzymes investigated for this purpose. vedeqsa.comscielo.br
Lipases, which naturally catalyze the hydrolysis of lipids, can be used to drive the reverse reaction—esterification—in non-aqueous or low-water environments. scielo.br Lipases are valued for their broad substrate specificity and stability in organic solvents. Commonly used lipases for ester synthesis include those from Candida antarctica (often immobilized as Novozym 435), Candida rugosa, and Pseudomonas cepacia. mdpi.comresearchgate.net The development and optimization of lipase-catalyzed processes involve fine-tuning several parameters, including the choice of organic solvent, water activity, temperature, and the molar ratio of substrates. scielo.br
Proteases, such as papain, have also been successfully employed to catalyze the formation of N-acylated L-arginine esters. vedeqsa.com The catalytic activity in a low-water organic medium is essential for shifting the thermodynamic equilibrium toward synthesis rather than hydrolysis. vedeqsa.com
A key advantage of enzymatic catalysts is their inherent enantioselectivity. This property is critical in the synthesis of chiral molecules like this compound. An appropriately selected or engineered enzyme could selectively esterify D-arginine from a racemic mixture or produce the ester without risk of racemization. Furthermore, enzymatic kinetic resolution, where an enzyme selectively hydrolyzes one enantiomer from a racemic ester mixture, is a powerful strategy. For example, lipases are widely used to resolve racemic esters, yielding one enantiomer as the unreacted ester and the other as the hydrolyzed acid, both in high enantiomeric purity. mdpi.com This principle could be applied to purify this compound from a racemic preparation.
Table 2: Potential Enzymatic Catalysts for this compound Production This table is interactive. Click on headers to sort.
| Enzyme (Source) | Catalyst Type | Relevant Reaction | Key Optimization Parameters | Reference(s) |
|---|---|---|---|---|
| Lipase B (Candida antarctica) | Hydrolase (Lipase) | Esterification, Kinetic Resolution | Solvent, Temperature, Water Activity | mdpi.comnih.gov |
| Lipase (Candida rugosa) | Hydrolase (Lipase) | Esterification, Enantioselective Hydrolysis | pH, Solvent System, Substrate Concentration | mdpi.comresearchgate.net |
| Lipase (Pseudomonas cepacia) | Hydrolase (Lipase) | Kinetic Resolution (Acetylation) | Acyl Donor, Solvent, Temperature | mdpi.com |
| Papain (Carica papaya) | Hydrolase (Protease) | N-Acyl-L-Arginine Ester Synthesis | Low Water Activity, Organic Medium | vedeqsa.com |
Biochemical Roles and Enzymatic Interactions of D Arginine Methyl Ester
Substrate and Inhibitor Properties in Enzymatic Reactions
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins. nih.govnih.gov This post-translational modification is crucial for regulating numerous cellular processes, including signal transduction, gene transcription, and RNA metabolism. nih.govnih.gov The products of these reactions can be ω-NG-monomethylarginine (MMA), ω-NG,NG-asymmetric dimethylarginine (ADMA), or ω-NG,N'G-symmetric dimethylarginine (SDMA). nih.gov
PRMTs are classified into different types based on the methylation products they generate. nih.gov Type I PRMTs, which are the most predominant in mammalian cells, catalyze the formation of MMA and ADMA. nih.govnih.gov Type II enzymes produce MMA and SDMA. nih.gov The substrate specificity for many PRMTs involves the recognition of specific sequences, often glycine- and arginine-rich (GAR) motifs, located in structurally disordered regions of proteins. tmc.edu For instance, PRMT1 preferentially methylates arginine residues within these GAR motifs. tmc.edu Extensive research has focused on the interaction of these enzymes with L-arginine residues as part of larger peptide or protein substrates. nih.govnih.gov However, current research literature does not provide specific details on the interaction between methyltransferases and the free amino acid derivative, D-Arginine methyl ester, as either a substrate or an inhibitor.
The arginine deiminase (ADI) pathway is a metabolic route used by various prokaryotic and some eukaryotic organisms for anaerobic energy production through the degradation of arginine. nih.govnih.gov This pathway involves a series of three enzymatic reactions that convert L-arginine into ornithine, ammonia, and carbon dioxide, with the concurrent production of ATP. nih.govresearchgate.net
The key enzymes in the ADI pathway are:
Arginine Deiminase (ADI) : Catalyzes the hydrolysis of L-arginine to L-citrulline and ammonia. nih.govwikipedia.org
Ornithine Transcarbamylase (OTC) : Transfers the carbamoyl (B1232498) group from L-citrulline to a phosphate (B84403), yielding carbamoyl phosphate and L-ornithine. nih.govresearchgate.net
Carbamate Kinase (CK) : Catalyzes the transfer of the phosphate group from carbamoyl phosphate to ADP, generating ATP, carbon dioxide, and ammonia. nih.govresearchgate.net
The substrate for this pathway is explicitly L-arginine. nih.govwikipedia.org Scientific literature detailing the enzymatic steps of the ADI pathway does not indicate that this compound serves as a substrate, product, or modulator of this pathway.
Nitric Oxide Synthase (NOS) is a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule, from the substrate L-arginine. nih.govwikipedia.org The mechanistic effects of arginine derivatives on NOS activity have been extensively studied, primarily using N-substituted analogues of L-arginine, such as NG-nitro-L-arginine methyl ester (L-NAME). nih.govtandfonline.comahajournals.org
L-NAME is widely utilized as an inhibitor of NOS. tandfonline.comresearchgate.net However, research demonstrates that L-NAME itself is not a direct, potent inhibitor. Instead, it acts as a prodrug that requires bioactivation through hydrolysis of its methyl ester group to form NG-nitro-L-arginine (L-NOARG), the actual active inhibitory compound. nih.gov The methyl ester moiety enhances the cellular uptake of the molecule. usask.ca
Studies on purified brain NOS have shown that freshly dissolved L-NAME is a significantly weaker inhibitor than L-NOARG. The inhibitory potency of L-NAME solutions increases over time, correlating with its spontaneous hydrolysis to L-NOARG. nih.gov This suggests that the inhibitory action is dependent on the conversion to the free acid form. nih.gov While these mechanistic studies have been performed using the L-isomer, specific investigations into the direct effects of this compound on NOS activity are not detailed in the available research.
| Compound | IC₅₀ (μM) | Condition |
|---|---|---|
| L-NOARG (NG-nitro-L-arginine) | 1.4 | - |
| L-NAME (Freshly Dissolved) | 70 | Represents a 50-fold lower potency than L-NOARG. |
Metabolic Fates and Biotransformation Pathways of this compound (In Vitro Studies)
The biotransformation of ester-containing compounds is frequently mediated by esterase enzymes, which are abundant in various tissues and plasma. nih.gov These enzymes catalyze the hydrolysis of ester bonds to yield a carboxylic acid and an alcohol. nih.gov This pathway is a critical step in the metabolism and activation of many prodrugs.
The in vitro hydrolysis of L-arginine analogues has been well-documented. For example, L-NAME is readily hydrolyzed to L-NOARG in physiological buffers, human plasma, and whole blood. nih.gov This hydrolysis is significantly accelerated in biological media compared to a simple buffer solution, indicating enzymatic activity. nih.gov Studies have shown that the half-life of L-NAME varies considerably depending on the medium, being most rapid in whole blood. nih.gov This process also releases methanol (B129727) as a byproduct. nih.gov
The general susceptibility of arginine esters to enzymatic hydrolysis suggests that this compound would likely undergo a similar biotransformation. nih.gov Lipophilic esters of arginine are known to be cleaved by esterases, such as carboxylesterases, in biological systems. nih.gov This indicates a high probability that this compound is metabolized in vitro via esterase-mediated hydrolysis to produce D-arginine and methanol.
| Medium | Half-Life (minutes) |
|---|---|
| Buffer (pH 7.4) | 365 ± 11.2 |
| Human Plasma | 207 ± 1.7 |
| Whole Blood | 29 ± 2.2 |
Amidation and transamidation are chemical reactions that form amide bonds. Amidation can occur through the reaction of a carboxylic acid or its derivative, such as an ester, with an amine. rsc.orgorganic-chemistry.org Transamidation involves the exchange of the amine portion of an existing amide with another amine. organic-chemistry.orgnih.gov
In synthetic organic chemistry, numerous methods exist to convert esters to amides. nsf.gov For instance, borate (B1201080) esters like B(OCH₂CF₃)₃ can be used to achieve the direct amidation of unprotected amino acids. rsc.org Other approaches utilize transition-metal catalysts to facilitate the amidation of methyl esters. nsf.gov Similarly, transamidation of α-amino esters with formamide (B127407) has been demonstrated using various catalytic systems. nih.govbuet.ac.bd
While the chemical conversion of an ester like this compound to an amide is synthetically feasible, there is a lack of evidence in the reviewed scientific literature to suggest that amidation or transamidation represents a significant enzymatic biotransformation pathway for this compound in vitro. These reactions typically require specific catalysts and conditions not commonly associated with general metabolic processes in vitro. rsc.orgnsf.gov
Interaction with Non-Enymatic Biological Systems (In Vitro Biochemical Studies)
Binding to Nucleic Acids (e.g., DNA, RNA)
The interaction between arginine derivatives and nucleic acids is a cornerstone of many biological processes, governed by the unique physicochemical properties of the arginine side chain. The primary mode of interaction involves the formation of hydrogen bonds between the guanidinium (B1211019) group of arginine and the phosphate backbone of nucleic acids. nih.gov While basic amino acids are critical for nucleic acid binding, arginine is considered the earliest canonical basic amino acid to have been part of primordial proteins. biorxiv.org
The stereochemistry of the peptide backbone also plays a crucial role. Investigations using chiral nucleopeptides, which incorporate amino acids with D- and/or L-configurations, have shown that backbone stereochemistry can be more influential than electrostatic forces in stabilizing hybrids with nucleic acids. mdpi.com For instance, nucleopeptides with a fully L-backbone configuration, consisting of L-Arginine and L-Lysine residues, were found to form the most stable hybrid complexes with RNA molecules. mdpi.comdntb.gov.ua The binding involves both backbone interactions (ionic and hydrogen bonds) and nucleobase interactions (pairing and π-stacking), highlighting the importance of a specific stereochemical arrangement for effective recognition and complex formation. mdpi.com In some protein contexts, arginine methylation has been shown to impede RNA binding activity without altering the protein's subcellular localization. nih.gov
| Arginine Derivative/Context | Effect on Nucleic Acid Interaction | Methodology | Reference |
|---|---|---|---|
| Nω,Nω-dimethylarginine (in peptide) | Does not affect binding strength to DNA/RNA but reduces perturbation of RNA helical structure compared to unmethylated arginine. | Double filter binding, melting curve analysis, circular dichroism spectroscopy | nih.govresearchgate.net |
| L-Arginine (in chiral nucleopeptide) | Forms stable hybrid complexes with RNA, with backbone stereochemistry being a key determinant of stability. | Circular Dichroism (CD) spectroscopy, Molecular Dynamics (MD) simulations | mdpi.com |
| Methylated Arginine (in CNBP protein) | Appeared to interfere with its RNA binding activity. | In vitro methylation assays, RNA binding assays | nih.gov |
Modulation of Membrane Permeability (Biophysical Aspects)
Arginine-rich peptides are known to act as membrane-permeable carriers, a feature attributed to the interactions between the arginine guanidinium group and the cell membrane. nih.govnih.gov Biophysical studies show that these peptides can destabilize and increase the ionic permeability of phospholipid bilayers and cell membranes. nih.gov This effect is consistent with a pore formation translocation mechanism. nih.gov
Molecular dynamics simulations reveal the process begins with the peptides binding to the surface of the bilayer, attracted by the phosphate groups of the phospholipids. nih.gov This accumulation can lead to the formation of transient, water-filled pores, thereby increasing membrane permeability. nih.govresearchgate.net The efficiency of this process is related to the number of arginine residues, with studies indicating an optimum number of approximately eight residues for efficient internalization. nih.gov The ability of arginine's guanidinium headgroup to form multiple hydrogen bonds and engage in strong electrostatic interactions with the phosphate headgroups of lipids is central to its ability to disrupt the membrane structure and enhance permeability. researchgate.net
Interaction with Lipids and Micelles (Biophysical Aspects)
The interaction of arginine residues with lipids is initiated by the electrostatic attraction between the positively charged guanidinium group and the negatively charged phosphate groups on the surface of lipid bilayers. nih.gov This initial binding is a critical first step for the subsequent effects on membrane structure and permeability. researchgate.net
Once bound to the membrane surface, arginine residues can induce significant local changes. Studies with pH-Low Insertion Peptides (pHLIPs) show that the specific positioning of arginine residues can alter the stability and kinetics of peptide insertion into and exit from the membrane. acs.org The presence of arginine can create a local electrostatic microenvironment that influences other charged residues within a peptide, thereby fine-tuning its interaction with the lipid bilayer. acs.org Molecular dynamics simulations have demonstrated that arginine side chains can insert among the lipid headgroups, leading to membrane destabilization and the formation of pores, a mechanism also observed in antimicrobial peptides. nih.gov
Investigation of Free Radical Scavenging Potential
In vitro studies have explored the antioxidant and free radical scavenging capabilities of arginine and its derivatives. L-arginine itself is a precursor to nitrogen monoxide (NO), a free radical that can paradoxically act as an antioxidant by scavenging other reactive oxygen species, such as the superoxide (B77818) anion radical. mdpi.com
Direct assessments of the antioxidant potential of L-arginine and its ester have been conducted using various biochemical assays. One study found that L-arginine methyl ester may help decrease free radicals in a biological model of tissue injury. nih.gov A comparative in vitro study quantified the radical scavenging activity of L-arginine against a stable free radical. The results indicated that L-arginine possesses notable, though not dominant, antioxidant activity. researchgate.net
| Compound | Radical Scavenging Activity (%) | Inhibition of Linoleic Acid Peroxidation (%) | Reducing Power (Absorbance) | Reference |
|---|---|---|---|---|
| L-Arginine | 52.10% | No inhibition | 0.037 | researchgate.net |
| NaHS (Sodium Hydrosulfide) | 55.60% | 53.98% | 0.073 | researchgate.net |
| Combination (L-Arginine + NaHS) | 52.32% | 54.15% | 0.063 | researchgate.net |
Molecular Mechanisms and Ligand Target Recognition of D Arginine Methyl Ester
Structural Elucidation of D-Arginine Methyl Ester and its Complexes
The three-dimensional architecture of this compound, both in isolation and when bound to biological targets, is fundamental to understanding its function. High-resolution structural techniques provide critical insights into the specific conformations and intermolecular interactions that govern its molecular recognition.
X-ray Crystallography Studies of this compound-Bound Proteins
X-ray crystallography is a premier technique for visualizing the precise binding mode of a ligand within a protein's active site at atomic resolution. While a specific crystal structure of a protein in complex with this compound is not publicly available in the Protein Data Bank (PDB), extensive crystallographic data for L-arginine and its derivatives bound to enzymes like trypsin provide a robust framework for understanding its probable interactions. pdbj.orgnih.gov
For example, in the crystal structure of bovine trypsin in complex with L-arginine (PDB ID: 8XNJ), the ligand binds in the deep S1 specificity pocket. pdbj.orgnih.gov The key interactions involve the positively charged guanidinium (B1211019) group of arginine, which forms a strong salt bridge and a network of hydrogen bonds with the carboxylate side chain of the Asp189 residue at the bottom of the pocket. nih.gov Additional hydrogen bonds are formed between the ligand's alpha-amino group and the backbone carbonyls of Ser214 and Gly216.
Extrapolating to this compound, several key differences would influence its binding:
Guanidino Group Interaction: The primary anchoring interaction via the guanidinium group with an acidic residue like aspartate would be preserved, as this moiety is identical.
Ester Group: The replacement of the alpha-carboxylate with a methyl ester group removes the negative charge. This eliminates the potential for ionic interactions at that end of the molecule but introduces a small, hydrophobic moiety that could engage in van der Waals interactions with nonpolar residues in the binding site.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Analysis
NMR spectroscopy is a powerful tool for studying the conformation and dynamics of small molecules in solution, as well as their interactions with protein targets, without the need for crystallization. nih.govresearchgate.net For this compound, several NMR techniques can provide detailed structural information. ucl.ac.uknih.gov
Ligand-based NMR experiments can elucidate the preferred solution conformation of the molecule. For instance, Nuclear Overhauser Effect (NOE) experiments measure through-space correlations between protons, providing distance restraints that help define the three-dimensional shape of the molecule.
Protein-observed and ligand-observed NMR experiments are used to characterize the binding interface of the this compound-protein complex. acs.org These methods are particularly useful for detecting and characterizing weak or transient interactions.
| NMR Technique | Type | Information Obtained | Primary Application |
|---|---|---|---|
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Ligand-Observed | Provides inter-proton distance restraints to determine the 3D conformation of this compound in solution. | Conformational analysis of the free ligand. |
| CSP (Chemical Shift Perturbation) | Protein-Observed | Identifies amino acid residues in the protein's binding site that are affected upon ligand binding. | Mapping the ligand binding site on the protein surface. |
| STD-NMR (Saturation Transfer Difference) | Ligand-Observed | Identifies which specific protons on this compound are in close proximity to the protein surface. | Epitope mapping of the ligand to identify key binding moieties. |
| WaterLOGSY (Water-Ligand Observed via Gradient Spectroscopy) | Ligand-Observed | Detects ligand binding by observing the transfer of magnetization from bulk water to the ligand via the protein. | Screening for binding and confirming interactions. |
Cryo-Electron Microscopy Applications in this compound Research
Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution structures of large and complex macromolecular assemblies. creative-diagnostics.com However, its application is generally limited to molecules of a significant size, with a theoretical lower limit around 38-40 kDa and a more practical limit often above 50-100 kDa for achieving high resolution. lander-lab.combiorxiv.orgresearchgate.net
This compound is a small molecule with a molecular weight of approximately 189 g/mol . The challenge of visualizing such a small ligand bound to a typically-sized protein target (e.g., 25-100 kDa) is currently beyond the capabilities of single-particle cryo-EM. fsu.edu The signal generated by the small molecule is insufficient to be resolved from the noise in the cryo-EM map. Therefore, cryo-EM is not a suitable or commonly used technique for the structural elucidation of small molecule-protein complexes of this nature. X-ray crystallography and NMR spectroscopy remain the methods of choice for such systems.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are essential for understanding how specific chemical features of a molecule contribute to its biological activity. By systematically modifying the structure of this compound and assessing the impact on binding, researchers can map the key interactions responsible for molecular recognition.
Influence of Guanidino Moiety Modifications on Binding Affinity
The guanidinium group is the cornerstone of molecular recognition for arginine and its derivatives. sci-hub.se Its planar, cationic structure and ability to act as a bidentate hydrogen bond donor allow it to form highly specific and strong interactions with carboxylate groups (e.g., from aspartate or glutamate (B1630785) residues) or phosphate (B84403) groups in biological targets. nih.gov Modifications to this group almost invariably have a profound effect on binding affinity.
| Modification Type | Example Analog | Rationale for Modification | General Impact on Binding Affinity |
|---|---|---|---|
| N-Alkylation | N-methyl or N,N'-dimethyl guanidino group | Increases steric bulk and reduces the number of H-bond donors. | Typically leads to a significant decrease in affinity due to loss of key hydrogen bonds. |
| Acylation/Sulfonylation | N-acetyl or N-tosyl guanidino group | Neutralizes positive charge and introduces bulky, electron-withdrawing groups. | Drastic reduction or complete loss of affinity due to loss of charge and H-bonding. |
| Bioisosteric Replacement | Benzamidine or aminopyridine instead of guanidine (B92328) | Maintains a basic, positively charged group with different geometry and H-bonding patterns. | Variable; can sometimes retain or improve affinity and selectivity, but often reduces potency. |
| Cyclization | Cyclic guanidine analog | Restricts the conformation of the guanidino group. | Highly dependent on the target; may increase affinity by reducing entropic penalty upon binding, or decrease it if the fixed conformation is suboptimal. |
These studies underscore that the specific geometry, charge, and hydrogen-bonding capability of the guanidinium group are finely tuned for target recognition, making it highly sensitive to modification. acs.orgrsc.org
Impact of Ester Group Modifications on Molecular Recognition
The ester group of this compound is less critical for the primary anchoring interaction than the guanidino moiety, but modifications here can modulate affinity and other properties through steric and hydrophobic effects. nih.gov
The methyl ester provides a small, moderately lipophilic cap where a carboxylate would normally be. Altering this group can fine-tune the compound's interaction with the sub-pockets of a binding site.
| Modification Type | Example Analog | Effect on Physicochemical Properties | Potential Impact on Molecular Recognition |
|---|---|---|---|
| Increase Alkyl Chain Length | Ethyl, Propyl, or Butyl ester | Increases lipophilicity and steric bulk. | May increase affinity if the binding site has a corresponding hydrophobic pocket; affinity may decrease due to steric clashes if the pocket is small. |
| Branched Alkyl Group | Isopropyl or t-Butyl ester | Significantly increases steric bulk. | Often decreases affinity due to steric hindrance, unless the binding pocket is specifically shaped to accommodate it. |
| Aromatic/Benzylic Ester | Benzyl (B1604629) ester | Introduces a large, rigid, and hydrophobic group capable of π-stacking. | Can substantially increase affinity if the binding site contains aromatic residues (e.g., Phe, Tyr, Trp) that can engage in π-π interactions. |
| Conversion to Amide | Methylamide or Ethylamide | Replaces an H-bond acceptor (ester oxygen) with an H-bond donor (amide N-H). Increases metabolic stability. | Binding impact is context-dependent; affinity may increase if an H-bond donor is favored in that position, or decrease otherwise. |
Stereochemical Determinants of this compound Interactions
The stereochemistry of a molecule is a critical factor in its interaction with biological targets, which are themselves chiral. In the case of this compound, the "D" configuration signifies that the amino group is on the right side in a Fischer projection, contrasting with the more common proteinogenic L-amino acids. This seemingly subtle difference has profound implications for molecular recognition, as the three-dimensional arrangement of the functional groups—the carboxylate, the amino group, and the guanidinium side chain—determines the potential for specific interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces.
The binding of amino acid derivatives is highly dependent on their absolute configuration. nih.gov For this compound, its interactions with target molecules will be stereochemically distinct from those of its L-enantiomer. The precise geometry of a binding pocket dictates a specific orientation for a ligand to achieve optimal interaction. Consequently, a receptor that has evolved to bind L-arginine or its derivatives may exhibit significantly lower affinity for this compound, or it may bind in a completely different mode. Studies on nucleopeptides incorporating D- and L-amino acids have highlighted the critical role of backbone stereochemistry in the formation of stable complexes with DNA and RNA. mdpi.com This underscores that the spatial arrangement dictated by the chiral center is fundamental to the stability and specificity of intermolecular interactions.
The biological properties of amino acids are often dependent on their absolute configuration. nih.gov While L-arginine is a substrate for nitric oxide synthase, the D-isomer is not, a classic example of stereoselectivity in biological systems. This selectivity is governed by the precise fit of the L-enantiomer within the enzyme's active site. For this compound, any interaction with a biological target would be subject to similar stereochemical constraints. The guanidinium group of arginine is a key feature, capable of forming multiple hydrogen bonds and salt bridges. nih.gov However, the D-configuration of the alpha-carbon in this compound will position this crucial side chain differently in space compared to the L-form, influencing its ability to engage with complementary residues in a binding site.
Investigation of Binding Kinetics and Thermodynamics
The interaction of this compound with its molecular targets can be quantitatively characterized by examining the kinetics and thermodynamics of binding. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Spectroscopy provide detailed insights into these parameters.
Surface Plasmon Resonance (SPR) Studies of this compound Binding
Surface Plasmon Resonance (SPR) is a powerful biophysical technique for real-time, label-free analysis of molecular interactions. drexel.eduharvard.edu It measures changes in the refractive index at the surface of a sensor chip where one molecule (the ligand) is immobilized, allowing for the detection of binding by a second molecule (the analyte) that flows over the surface. harvard.edu This technique can determine both the association (k_a) and dissociation (k_d) rate constants of an interaction, from which the equilibrium dissociation constant (K_D) can be calculated, providing a measure of binding affinity. nih.gov
In a hypothetical SPR experiment to study the binding of this compound, a target protein or other macromolecule would be immobilized on the sensor chip. Solutions containing varying concentrations of this compound would then be passed over the chip surface. The binding of this compound to the immobilized target would cause a change in the refractive index, which is proportional to the amount of bound mass and recorded in real-time as a sensorgram. researchgate.net
The resulting sensorgrams can be analyzed to extract kinetic data. The association phase of the curve reflects the rate at which this compound binds to the target, while the dissociation phase, observed when the flow of this compound is replaced by buffer, shows the rate at which it unbinds. By fitting these curves to kinetic models, the on-rate (k_a) and off-rate (k_d) can be determined. drugdiscoverytrends.com The ratio of these rates (k_d/k_a) gives the dissociation constant (K_D), a key indicator of binding affinity. Such studies would allow for a quantitative comparison of the binding of this compound to its target with that of other related molecules, such as L-Arginine methyl ester, to elucidate the impact of stereochemistry on binding kinetics.
| Parameter | Description | Information Gained from SPR |
| k_a (on-rate) | Association rate constant | Rate of complex formation |
| k_d (off-rate) | Dissociation rate constant | Stability of the complex |
| K_D (dissociation constant) | Equilibrium constant (k_d/k_a) | Binding affinity |
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a technique used to directly measure the heat changes that occur during a binding event in solution. springernature.com This method provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single experiment. wikipedia.org
In an ITC experiment involving this compound, a solution of the compound would be titrated in small aliquots into a sample cell containing the target molecule. wikipedia.org The instrument measures the heat released or absorbed upon each injection. psu.edu An exothermic reaction releases heat, while an endothermic reaction absorbs it. As the target molecule becomes saturated with this compound, the heat changes diminish with each injection.
The data are plotted as heat change per injection versus the molar ratio of this compound to the target. Fitting this binding isotherm to a suitable model yields the thermodynamic parameters. The binding affinity (K_a, the inverse of K_D) indicates the strength of the interaction. The enthalpy change (ΔH) provides information about the changes in hydrogen bonding and van der Waals interactions, while the entropy change (ΔS) reflects changes in the system's disorder, such as conformational changes and the release of water molecules from the binding interface. nih.gov Together, these parameters reveal the driving forces behind the binding of this compound to its target. tainstruments.com
| Thermodynamic Parameter | Description |
| K_a (Association Constant) | Measure of the binding affinity. |
| ΔH (Enthalpy Change) | Heat released or absorbed during binding, related to bond formation/breakage. |
| ΔS (Entropy Change) | Change in the system's disorder upon binding. |
| ΔG (Gibbs Free Energy Change) | Overall measure of the spontaneity of the binding process (calculated from ΔG = -RTlnK_a). |
| n (Stoichiometry) | The number of ligand molecules that bind to one molecule of the target. |
Fluorescence Spectroscopy for Ligand-Induced Conformational Changes
Fluorescence spectroscopy is a highly sensitive technique that can be used to detect changes in the local environment of fluorescent molecules (fluorophores). Many proteins contain intrinsic fluorophores, such as tryptophan and tyrosine residues. Changes in the fluorescence emission of these residues can indicate conformational changes in the protein upon ligand binding. researchgate.net
To investigate the interaction of this compound, one could monitor the intrinsic fluorescence of a target protein. If the binding of this compound induces a conformational change in the protein, the environment around a tryptophan or tyrosine residue near the binding site may be altered. This can lead to a shift in the wavelength of maximum emission or a change in the fluorescence intensity (quenching or enhancement). researchgate.net For example, if a tryptophan residue moves to a more hydrophobic environment upon binding, a blue shift (a shift to a shorter wavelength) in its emission spectrum is often observed.
In cases where the target protein lacks suitable intrinsic fluorophores, it can be labeled with an extrinsic fluorescent probe. The binding of this compound could then be detected by changes in the fluorescence of this probe. These fluorescence-based methods can provide valuable information about ligand-induced conformational changes and can also be used to determine binding affinities by titrating the protein with the ligand and monitoring the change in fluorescence. polyu.edu.hk
Molecular Recognition in Supramolecular Systems (e.g., Cyclophanes)
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules bound together by non-covalent interactions. Host-guest chemistry, a central concept in this field, focuses on the molecular recognition between a larger host molecule and a smaller guest molecule. Cyclophanes, which are macrocyclic compounds containing aromatic rings, are a class of synthetic receptors that have been explored for their ability to recognize and bind specific guest molecules, including amino acids and their derivatives. researchgate.net
The molecular recognition of arginine methyl ester by a cyclophane receptor has been investigated using computational methods. researchgate.net In one study, a cyclophane consisting of two phenylene-O-phenylene units linked by EDTA chains was shown to interact favorably with cationic arginine methyl ester. The most stable configuration involved the arginine methyl ester extending over the macrocycle and interacting with the deprotonated carboxylate groups of the cyclophane. researchgate.net This interaction is primarily driven by electrostatic forces.
Advanced Analytical Methodologies for D Arginine Methyl Ester Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and purification of complex mixtures. For D-Arginine methyl ester, various chromatographic techniques are employed to assess its purity and resolve it from related compounds and its L-enantiomer.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids and their derivatives. The development of a robust HPLC method for this compound requires careful optimization of several parameters to achieve adequate separation from potential impurities, such as the free amino acid (D-Arginine) and other related compounds.
Given that amino acids like arginine lack a strong chromophore for UV detection, analysis often requires pre-column or post-column derivatization to introduce a fluorescent or UV-active tag. researchgate.net A common derivatization agent is phenyl isothiocyanate (PITC). researchgate.net However, methods have also been developed for the analysis of underivatized amino acids using Hydrophilic Interaction Liquid Chromatography (HILIC) columns. jocpr.com
A typical HPLC method for arginine derivatives involves a reversed-phase column (e.g., C18) with a gradient elution system. researchgate.netresearchgate.net The mobile phase often consists of an aqueous buffer (such as potassium dihydrogen phosphate (B84403) or ammonium formate) and an organic modifier like acetonitrile or methanol (B129727). jocpr.comhelixchrom.comrjptonline.org Detection is commonly performed using fluorescence detectors after derivatization or by mass spectrometry (LC-MS) for higher specificity and sensitivity. nih.govresearchgate.net
| Parameter | Typical Conditions | Source |
| Column | Reversed-Phase C18 or HILIC | researchgate.netjocpr.com |
| Mobile Phase A | Aqueous Buffer (e.g., 50 mM Potassium Dihydrogen Phosphate) | jocpr.com |
| Mobile Phase B | Acetonitrile | jocpr.comrjptonline.org |
| Elution | Isocratic or Gradient | researchgate.netjocpr.com |
| Detector | Fluorescence (with derivatization), Mass Spectrometry (MS) | researchgate.netnih.gov |
| Derivatization Agent | Phenyl isothiocyanate (PITC), Ortho-phthaldialdehyde (OPA) | researchgate.netresearchgate.net |
Method validation for linearity, precision, and accuracy is crucial. For instance, a validated HPLC method for L-arginine demonstrated linearity in the range of 5 to 2500 μmol/L. researchgate.net The limits of detection (LOD) and quantitation (LOQ) for arginine and its methylated analogs can be in the low µg/mL to ng/mL range, depending on the detection method used. jocpr.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. ubbcluj.ro Due to the low volatility of amino acids and their esters, a derivatization step is essential to convert them into more volatile forms suitable for GC analysis. nist.gov This two-step process typically involves esterification of the carboxyl group followed by acylation of the amino and other functional groups. ubbcluj.romdpi.com
For arginine methyl ester, the primary amino group and the guanidino group must be derivatized. Common derivatization reagents include alkyl chloroformates (like methyl or ethyl chloroformate) and anhydrides of perfluorinated acids (such as trifluoroacetic anhydride or pentafluoropropionic anhydride). nist.govmdpi.comnih.gov The resulting derivatives, for example, N-pivaloyl isobutyl esters or methyl ester pentafluoropropionyl (PFP) derivatives, exhibit good thermal stability and chromatographic properties. jst.go.jpnih.gov
The GC separates the derivatized compounds, and the mass spectrometer provides identification based on their unique mass fragmentation patterns. nih.govyoutube.com The electron ionization (EI) mass spectra of these derivatives reveal specific fragments that can be used for structure elucidation and quantification through selected-ion monitoring (SIM). ubbcluj.ronist.gov
| Derivatization Step | Reagent Example | Purpose | Source |
| Step 1: Esterification | 2 M HCl in Methanol (CH₃OH) | Converts carboxyl group to methyl ester | mdpi.com |
| Step 2: Acylation | Pentafluoropropionic Anhydride (PFPA) | Derivatizes amino and guanidino groups | mdpi.comnih.gov |
| Alternative Reagent | Methyl Chloroformate/Methanol | Forms methyl esters of methoxycarbonyl derivatives | nist.gov |
This technique is highly sensitive and can be used for quantitative analysis, often employing stable-isotope labeled internal standards for improved accuracy. mdpi.comnih.gov
Determining the enantiomeric purity of this compound is critical, as the presence of the L-enantiomer can have significantly different biological effects. Chiral chromatography is the definitive method for separating enantiomers. This can be achieved using chiral stationary phases (CSPs) in HPLC. yakhak.org
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are commonly used for the separation of amino acid enantiomers. yakhak.orgsigmaaldrich.com Teicoplanin-based columns, in particular, are effective for resolving underivatized amino acids due to their ionic groups and compatibility with aqueous mobile phases. sigmaaldrich.com For amino acid esters, derivatization with reagents like nitrobenzoxadiazole (NBD) can facilitate separation on polysaccharide-based CSPs under normal-phase HPLC conditions. yakhak.org
The mobile phase composition, typically a mixture of an organic solvent like hexane and an alcohol such as 2-propanol, is optimized to achieve the best resolution (Rs) and separation factor (α) between the D- and L-enantiomers. yakhak.org
| CSP Type | Typical Mobile Phase | Application Notes | Source |
| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Water:Methanol:Formic Acid | Effective for underivatized amino acids. D-enantiomer is often more strongly retained. | sigmaaldrich.com |
| Polysaccharide Phenylcarbamates | 2-Propanol/Hexane | Used for NBD-derivatized amino acid esters. | yakhak.org |
| Crown Ether | Water/Acetonitrile/Ethanol (B145695)/TFA | Provides enantioseparation for many proteinogenic amino acids. | ankara.edu.tr |
Successful chiral separations yield baseline resolution of the enantiomers, allowing for the accurate quantification of enantiomeric excess (ee%). rsc.org
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is an indispensable analytical technique for the identification, characterization, and quantification of molecules based on their mass-to-charge ratio (m/z). Various MS-based approaches are employed in the study of this compound.
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase, which are then analyzed by the mass spectrometer.
For this compound, ESI-MS in positive ion mode would typically produce a protonated molecule [M+H]⁺. The measured m/z of this ion allows for the confirmation of the molecular weight of the compound. Given the molecular formula of this compound (C7H16N4O2), its monoisotopic mass is 188.1273 Da. Therefore, the expected m/z for the [M+H]⁺ ion would be approximately 189.1351.
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected and then fragmented by collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that is characteristic of the precursor ion's structure.
The fragmentation of protonated arginine and its derivatives is well-studied. nih.govresearchgate.netsemanticscholar.org For this compound, fragmentation is expected to occur at several key bonds. Common fragmentation pathways include:
Loss of the methyl ester group: This would involve the neutral loss of methanol (CH3OH, 32 Da) or the loss of the methoxycarbonyl group (•COOCH3, 59 Da).
Cleavage of the arginine side chain: The guanidinium (B1211019) group can undergo fragmentation, leading to the loss of ammonia (NH3, 17 Da) or guanidine (B92328) (CH5N3, 59 Da).
Backbone fragmentation: Cleavage of the peptide-like backbone can also occur, leading to characteristic b- and y-type ions if the molecule were part of a peptide, or analogous fragments for the free amino acid ester.
High-resolution MS/MS studies on protonated arginine have identified characteristic fragment ions at m/z 158, 130, and 112, resulting from losses from the guanidinium and α-amino groups. nih.gov Similar fragmentation patterns would be expected for this compound, with shifts in m/z values due to the presence of the methyl ester group.
| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 189.1351 | 172.1086 | NH₃ (17.0265 Da) | [M+H-NH₃]⁺ |
| 189.1351 | 157.1191 | CH₃OH (32.0262 Da) | [M+H-CH₃OH]⁺ |
| 189.1351 | 130.0971 | •COOCH₃ + NH₃ (76.0394 Da) | Fragment of the side chain |
| 189.1351 | 116.0709 | Guanidine (59.0487 Da) + H₂O (18.0106 Da) | Fragment of the backbone |
| 189.1351 | 70.0651 | Loss of the ester and part of the side chain | Iminium ion of the side chain |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govrsc.org This level of accuracy is crucial for unambiguously determining the elemental composition of a molecule. For this compound, HRMS can confirm its elemental formula (C7H16N4O2) by measuring the exact mass of its protonated molecule [M+H]⁺.
The theoretical exact mass of the [M+H]⁺ ion of this compound is 189.13515. An HRMS instrument would be able to measure this mass with high precision, allowing for differentiation from other molecules with the same nominal mass but different elemental compositions. This is particularly important in complex biological samples where numerous compounds may be present. Furthermore, HRMS is essential for the accurate mass determination of fragment ions in MS/MS experiments, which aids in the confident elucidation of fragmentation pathways. nih.govnorthwestern.edu
Electrochemical and Sensor-Based Detection Methods for Research
Electrochemical methods offer a sensitive and often real-time approach to detecting and quantifying specific molecules. In the context of this compound research, these methods are particularly relevant for studying its role in processes involving nitric oxide.
D-Arginine and its derivatives are often used in studies of nitric oxide synthase (NOS), the enzyme that produces nitric oxide (NO) from L-arginine. While L-arginine is the natural substrate for NOS, D-arginine and its analogs can act as inhibitors or controls. The development of electrochemical sensors for NO allows for the direct and real-time measurement of NOS activity in in vitro systems. nih.gov
These sensors typically consist of an electrode coated with a selective membrane or catalyst that facilitates the oxidation or reduction of NO, generating a measurable electrical current. The current produced is proportional to the concentration of NO in the sample. Various materials, including platinum, carbon fibers, and porphyrin-based coatings, have been used to construct these sensors. nih.gov
In research involving this compound, these sensors can be used to investigate its effect on NO production by NOS. For example, an in vitro assay could be set up with purified NOS or cell lysates, and the sensor would monitor NO production in the presence of L-arginine. The addition of this compound would then allow researchers to determine if it inhibits or otherwise modulates the enzyme's activity. Such experiments are crucial for understanding the stereospecificity of NOS and for screening potential inhibitors. oxfordbiomed.comnih.govsigmaaldrich.comabcam.com
Computational and Theoretical Investigations of D Arginine Methyl Ester
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations provide a fundamental understanding of a molecule's intrinsic properties.
Quantum mechanical methods like Density Functional Theory (DFT) are used to analyze the electronic structure of molecules, providing insights into their stability and reactivity. For arginine and its derivatives, these calculations can predict various physicochemical properties. researchgate.net The electronic structure is described by molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energies of which are crucial for predicting chemical reactivity. researchgate.net
DFT calculations can determine properties like partial charges on atoms, dipole moments, and the energies of electronic transitions. researchgate.netnih.gov For instance, calculations on related arginine compounds have been used to study electronic transitions in the UV-Vis spectrum, which are typically found to be π-π* and n-π* transitions. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. While specific studies on D-arginine methyl ester are limited, the principles applied to other arginine derivatives are directly transferable. These computational approaches can predict how the esterification of the carboxyl group and the D-configuration of the chiral center influence the electron distribution across the molecule, particularly affecting the reactivity of the guanidinium (B1211019) group and the alpha-amino group.
| Property | Description | Predicted Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Influences interactions with electrophiles and participation in charge transfer. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Key to understanding reactions with nucleophiles. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.net |
| Dipole Moment | Measure of the overall polarity of the molecule. | Affects solubility and non-covalent interactions with other molecules. nih.gov |
| Atomic Partial Charges | Distribution of electron density among the atoms in the molecule. | Predicts sites for electrostatic interactions and hydrogen bonding. nih.gov |
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. For a flexible molecule like this compound, numerous conformers exist due to rotation around single bonds. Computational methods like DFT and ab initio calculations are essential for exploring this complex potential energy surface. researchgate.net
Studies on the parent molecule, arginine, have shown that its conformational landscape is highly dependent on its environment and ionic state. nih.govnih.gov Using DFT functionals such as B3LYP and ωB97XD, researchers have identified numerous stable conformers for neutral, zwitterionic, and cationic forms of arginine in both the gas phase and in aqueous solution. nih.govnih.gov These studies reveal that intramolecular hydrogen bonds play a critical role in stabilizing different conformers. The esterification of the carboxyl group in this compound prevents the formation of a zwitterion via the carboxylate, altering the conformational preferences compared to native arginine. nih.gov DFT calculations can precisely model these changes, predicting the most stable structures and the energy barriers between them. Such analyses are crucial for understanding how the molecule will be recognized by and interact with biological targets. mdpi.com
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal detailed information about conformational changes, molecular interactions, and the influence of the environment. mdpi.commdpi.com
MD simulations are a powerful tool for investigating the interactions between small molecules like this compound and biological macromolecules such as proteins and lipid membranes. iiarjournals.orgnih.gov For example, MD simulations have been used to study the binding of various arginine analogues, including D-arginine and arginine methyl ester, to the protein CASTOR1, a cellular arginine sensor. iiarjournals.org
In these simulations, a force field (like AMBER or GAFF) is used to describe the forces between atoms. iiarjournals.org The simulation tracks the trajectory of the small molecule as it interacts with the protein, allowing for the calculation of key parameters like binding free energy, root mean square deviation (RMSD), and root mean square fluctuation (RMSF). iiarjournals.org Hydrogen bond analysis can reveal specific residues involved in binding. iiarjournals.org Studies have shown that the stereochemistry at the alpha-carbon is critical; for instance, the chiral change in D-arginine compared to L-arginine alters its hydrogen bonding patterns and its influence on protein conformation. iiarjournals.org Similarly, modification of the carboxyl group to a methyl ester affects binding stability and dynamics. iiarjournals.org These simulations provide an atomic-level view of the recognition process, which is fundamental for drug design and understanding biological function. nih.gov
Table 2: Key Parameters from MD Simulations of Arginine Analogs with CASTOR1 (Based on findings for D-arginine and Arginine-OMe from a study by Li et al.) iiarjournals.org
| Arginine Analog | Binding Free Energy (ΔGbind, kcal/mol) | Key Interacting Residues | Observed Effect |
|---|---|---|---|
| L-Arginine | -44.64 | Not specified | Disrupts CASTOR1-GATOR2 complex |
| D-Arginine | -30.73 | Gly277 | Does not disrupt the complex; stronger influence on protein conformation than other analogs. |
| Arginine-Methyl Ester (Arginine-OMe) | -36.23 | Not specified | Belongs to the disruption group; complex is less stable than with L-Arginine. |
The surrounding solvent has a profound impact on the conformation and dynamics of a solute molecule. frontiersin.org MD simulations explicitly model solvent molecules (typically water), allowing for a detailed investigation of these effects. The conformation of molecules like this compound is the result of a balance between intramolecular forces and interactions with the solvent. aps.org
Molecular Docking and Ligand-Target Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is widely used in drug discovery to screen virtual libraries of compounds and to propose binding hypotheses for known active molecules.
For this compound, docking could be used to predict its binding mode within the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. iiarjournals.org
Studies involving D-arginine analogs have successfully used docking programs like AutoDock Vina to predict binding modes with targets such as Neuropilin-1 (NRP1) and CASTOR1. iiarjournals.orgnih.gov The results of these docking studies serve as starting points for more computationally intensive MD simulations to refine the binding pose and calculate binding free energies more accurately. iiarjournals.orgnih.gov This combined docking and MD simulation approach is a powerful strategy for predicting and analyzing ligand-target interactions, identifying key residues for binding, and guiding the design of new molecules with improved affinity and selectivity. nih.govnih.govresearchgate.net
Computational Screening for Potential Binding Partners of this compound
While broad computational screening studies to identify novel binding partners for this compound are not extensively documented in publicly available research, computational methods have been effectively used to investigate its interactions with specific, known biological targets. These studies, often part of a broader analysis of arginine analogs, help to elucidate the potential roles and mechanisms of action of this compound.
One area of investigation has been the interaction of arginine analogs with proteins involved in cellular signaling pathways. For instance, molecular dynamics simulations have been employed to study the binding of various arginine analogs, including D-arginine and a carboxy-modified arginine-methyl ester, to CASTOR1, a cytosolic arginine sensor that regulates the mTORC1 pathway. These studies provide a framework for understanding how modifications to the arginine structure, such as the esterification in this compound, can influence binding to specific protein targets.
Another relevant study focused on the in-silico investigation of simple structural variations of L- and D-Arginine as ligands for Neuropilin-1 (NRP1), a transmembrane glycoprotein involved in angiogenesis. nih.gov Through molecular docking and molecular dynamics simulations, the binding affinities and modes of various arginine analogs were assessed, offering insights into how D-arginine derivatives might interact with this cancer-related target. nih.gov
These examples, while not constituting a broad screening for new binding partners, demonstrate the application of computational techniques to understand the interactions of this compound with specific proteins of interest.
Analysis of Binding Modes and Interaction Hotspots
The analysis of binding modes and the identification of interaction hotspots are crucial for understanding the molecular basis of a ligand's activity. Computational studies on D-arginine and its analogs have provided detailed insights into their interactions with specific protein targets.
In the context of the CASTOR1 protein, molecular dynamics simulations have revealed key interactions. For L-arginine, hydrogen bonds are formed between its C-terminus and N-terminus with residues such as Ile280, Gly279, Cys278, Val112, and Ser111. The guanidinium group interacts with Gly274, Asp304, Thr300, and Phe301. For a carboxy-modified arginine-methyl ester, a slight rotation due to the ester group abolishes the hydrogen bond between the C-terminus and Cys278 and forms a new one with Val281. In the case of D-arginine, the change in chirality allows the amino group to interact with Gly277, and it was observed to form more hydrogen bonds than L-arginine, suggesting a competitive binding with CASTOR1.
| Ligand | Interacting Residues in CASTOR1 | Key Observations |
|---|---|---|
| L-Arginine | Ile280, Gly279, Cys278, Val112, Ser111, Gly274, Asp304, Thr300, Phe301 | Forms H-bonds at both C- and N-termini and the guanidinium group. |
| Arginine-methyl-ester | Val281 (new H-bond), loss of H-bond with Cys278 | Ester group causes a rotational shift in the binding orientation. |
| D-Arginine | Gly277 | Chiral change leads to a new interaction and an overall increase in H-bonds compared to L-Arginine. |
Similarly, studies on the binding of D-arginine analogs to Neuropilin-1 (NRP1) have been conducted using molecular docking and molecular dynamics simulations. nih.gov These investigations help to determine the binding affinities and key interactions within the NRP1 binding pocket. The binding affinities (ΔGbinding) of L- and D-Agmatine (Agn) and L- and D-Argininamide (Agd) with NRP1 were evaluated using the MM/GBSA approach, showing strong binding potential. nih.gov
| Ligand-NRP1 Complex | Calculated Binding Affinity (ΔGbinding, kcal/mol) |
|---|---|
| L-homoarginine (co-crystallized ligand) | -31.2 |
| L-Agd-NRP1 | -40.5 |
| D-Agd-NRP1 | -40.6 |
| L-Agn-NRP1 | -40.0 |
| D-Agn-NRP1 | -36.2 |
These computational analyses of binding modes and interaction hotspots provide a detailed picture of how this compound and related compounds can interact with biological macromolecules, guiding further experimental studies and drug design efforts.
QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogs
Development of Predictive Models for Enzyme Inhibition or Binding Affinity
Currently, there is a lack of specific, publicly available research focused on the development of predictive QSAR models for the enzyme inhibition or binding affinity of this compound analogs. While QSAR is a widely used computational tool in drug discovery for developing models that correlate the chemical structure of compounds with their biological activities, dedicated studies on this compound derivatives have not been identified in the surveyed scientific literature.
The general methodology for creating such models involves compiling a dataset of structurally related compounds with their corresponding biological activities (e.g., IC50 values for enzyme inhibition). nih.govnih.gov Various molecular descriptors are then calculated for each compound, and statistical methods are used to build a mathematical model that can predict the activity of new, untested compounds. nih.govnih.gov
Identification of Key Structural Descriptors
As no specific QSAR models for this compound analogs have been identified, the key structural descriptors that would govern their activity remain to be computationally determined and validated. In general QSAR studies, a wide range of descriptors are considered, which can be broadly categorized as:
1D descriptors: Atom counts, molecular weight.
2D descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.
3D descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges), and conformational properties.
The selection of the most relevant descriptors is a critical step in QSAR model development and is typically achieved through statistical techniques like genetic algorithms or machine learning methods. preprints.org These descriptors would ultimately provide insights into the physicochemical properties and structural features of this compound analogs that are critical for their biological activity.
Future Research Directions and Unexplored Avenues for D Arginine Methyl Ester Studies
Emerging Synthetic Methodologies and Sustainable Production of D-Arginine Methyl Ester
The synthesis of amino acid esters is a cornerstone of peptide chemistry and pharmaceutical development. nih.govresearchgate.net However, future research must prioritize the development of more efficient, stereoselective, and environmentally benign methods for producing this compound.
Current synthetic routes often rely on traditional methods like Fischer-Speier esterification using strong acids (e.g., HCl, H₂SO₄) or reagents like thionyl chloride in methanol (B129727). nih.govsapub.org While effective, these methods can present challenges related to harsh reaction conditions, tedious workups, and waste disposal. researchgate.net A more convenient approach involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which offers good to excellent yields and milder conditions. nih.govresearchgate.net
Future research should focus on next-generation synthetic strategies that align with the principles of green chemistry. This includes:
Enzymatic Synthesis: Biocatalysis using specific lipases or esterases could offer high stereoselectivity, eliminating the need for chiral resolving agents which are often required when starting from racemic DL-arginine mixtures. google.com The development of robust enzymes that can efficiently catalyze the esterification of D-arginine in non-conventional, green solvents is a significant untapped area.
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and easier scalability. Integrating flow chemistry with novel catalytic systems could enable on-demand, high-purity production of this compound.
Alternative Solvents: Research into replacing traditional volatile organic solvents with greener alternatives, such as ionic liquids, supercritical fluids (like CO₂), or deep eutectic solvents, is crucial for sustainable production. Recent studies have explored binary mixtures of green solvents to replace hazardous ones like DMF in peptide synthesis, a principle applicable here. rsc.org
| Synthetic Strategy | Potential Advantages | Research Focus |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Screening and engineering of novel esterases/lipases; optimization of reaction media. |
| Flow Chemistry | Enhanced safety, scalability, process control, and yield. | Reactor design; integration with solid-phase catalysts; real-time reaction monitoring. |
| Green Solvents | Reduced environmental impact; improved worker safety. | Solubility and reactivity studies in ionic liquids, supercritical CO₂, deep eutectic solvents. |
Elucidation of Novel Biochemical Pathways Involving this compound Beyond Known Interactions
The biochemical pathways of L-arginine are well-documented, involving nitric oxide synthases (NOS), arginases, and protein arginine methyltransferases (PRMTs). researchgate.netresearchgate.netmdpi.com However, the metabolic fate and biochemical interactions of this compound remain largely enigmatic. While some studies suggest that D-arginine derivatives can interact with NOS enzymes, the full spectrum of their biological targets is unknown. researchgate.net
Future investigations must aim to uncover novel pathways specific to this D-enantiomer. Key research questions include:
Enzymatic Processing: Is this compound a substrate or inhibitor for known enzymes like dimethylarginine dimethylaminohydrolase (DDAH), which degrades methylated L-arginine derivatives? researchgate.net Or are there yet-to-be-identified stereospecific esterases or amidases that process it?
Interaction with D-amino Acid Specific Enzymes: Does it interact with D-amino acid oxidase or D-aspartate oxidase, enzymes known to metabolize other D-amino acids?
Role in Microbial Biochemistry: Certain bacteria are known to secrete D-arginine as a competitive effector in microbial communities. nih.gov A critical unexplored avenue is whether these or other microbes can synthesize or metabolize this compound, potentially as part of signaling or chemical warfare mechanisms.
Unraveling these pathways will be crucial for understanding its physiological effects and potential therapeutic applications.
Advanced Biophysical Techniques for Real-Time Molecular Interaction Monitoring
Understanding the function of this compound requires detailed knowledge of its molecular interactions in real-time. While traditional techniques provide static snapshots, advanced biophysical methods can offer dynamic insights into binding kinetics, conformational changes, and localization.
Future studies should leverage cutting-edge techniques to monitor these interactions:
Surface Plasmon Resonance (SPR): To quantify the binding affinity and kinetics of this compound with potential protein targets (e.g., receptors, enzymes) in a label-free manner.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR can identify binding epitopes and characterize weak or transient interactions with macromolecules directly in solution. researchgate.net
Fluorescence-Based Probes: The development of novel, specific fluorescent probes for this compound, inspired by recent work on probes for L-arginine, could enable real-time imaging of its uptake and subcellular localization. acs.org
Isothermal Titration Calorimetry (ITC): To provide a complete thermodynamic profile (enthalpy, entropy, stoichiometry) of its binding interactions, offering deeper mechanistic understanding beyond simple affinity measurements.
| Technique | Information Gained | Future Application for this compound |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association/dissociation rates (ka/kd). | Screening for novel protein binding partners. |
| NMR Spectroscopy | Binding site identification, structural changes upon binding. | Mapping interaction surfaces on enzymes or receptors. |
| Fluorescent Probes | Real-time concentration, uptake, and localization in vitro. | Visualizing transport and accumulation in artificial cell models. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding (ΔH, ΔS), stoichiometry (n). | Characterizing the driving forces of its molecular recognition. |
Development of Sophisticated In Vitro Models for Mechanistic Studies (non-cellular, biochemical focus)
To isolate and study the direct biochemical activities of this compound without the confounding variables of a cellular environment, the development of sophisticated cell-free in vitro models is essential. These models allow for precise control over experimental conditions and facilitate the study of fundamental molecular mechanisms.
Future research should focus on creating and utilizing models such as:
Reconstituted Enzyme Systems: Purified enzymes (e.g., potential metabolic enzymes, kinases, proteases) can be used to definitively determine if this compound acts as a substrate, activator, or inhibitor.
Artificial Membrane Systems: Using liposomes or supported lipid bilayers to investigate the compound's ability to permeate biological membranes or interact with membrane-embedded proteins.
Cell-Free Protein Synthesis Systems: To study the effect of this compound on the process of translation itself, without interference from cellular uptake or degradation pathways.
Biomimetic Supramolecular Assemblies: Creating assemblies that mimic biological interfaces to study how the compound might influence protein-protein or protein-nucleic acid interactions.
These reductionist approaches are critical for building a foundational, mechanistic understanding of the molecule's biochemical behavior.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research
Omics technologies offer a powerful, systems-level approach to understanding the global biological impact of a molecule. nih.govbamsjournal.com By moving beyond single-target investigations, these high-throughput methods can generate unbiased, comprehensive datasets to reveal novel functions and pathways associated with this compound.
The integration of omics represents a major frontier in this research area:
Metabolomics: Untargeted metabolomic profiling can identify novel metabolic products of this compound and reveal downstream changes in metabolic pathways following its introduction to a biological system (e.g., in microbial cultures or tissue homogenates).
Proteomics: Quantitative proteomics can be used to identify proteins that change in abundance or post-translational modification state in response to this compound. Affinity-based proteomic approaches, using a tagged version of the molecule as bait, could be employed to pull down and identify direct binding partners from complex protein mixtures. nih.gov
Transcriptomics: While indirect in a biochemical context, analyzing changes in gene expression in simple organisms (e.g., bacteria, yeast) can provide clues about the pathways and cellular responses modulated by the compound.
The true power of this approach lies in multi-omics integration, where data from genomics, transcriptomics, proteomics, and metabolomics are combined to build comprehensive models of the molecule's mechanism of action. mdpi.com
Interdisciplinary Approaches in this compound Research (e.g., Bio-organic Chemistry, Supramolecular Chemistry, Materials Science)
The unique properties of this compound make it an attractive candidate for exploration in diverse scientific fields beyond classical biochemistry. Interdisciplinary collaborations will be key to unlocking its full potential.
Future research directions at the intersection of disciplines include:
Bio-organic Chemistry: Designing and synthesizing novel probes, inhibitors, and functionalized derivatives of this compound to dissect its biological functions with high precision. This includes creating photo-activatable or clickable versions for target identification.
Supramolecular Chemistry: Investigating the self-assembly properties of this compound or its lipophilic derivatives. acs.org This could lead to the development of novel nanostructures, gels, or surfactants for applications in drug delivery or biomaterial design.
Materials Science: Incorporating this compound into polymer backbones to create functional biomaterials. Arginine-containing polymers have been explored for gene delivery, and the use of the D-enantiomer could confer unique properties, such as resistance to proteolysis, enhancing the stability and efficacy of such materials. iyte.edu.tr
Addressing Fundamental Unresolved Questions in this compound Biochemistry and Stereochemistry
Despite growing interest, fundamental questions about this compound remain unanswered. Future research must return to these core issues to build a solid foundation for the field.
Key unresolved questions include:
What is the primary molecular target? While interactions with NOS have been suggested for related D-isomers, the specific, high-affinity cellular receptor or enzyme for this compound is unknown.
What is the structural basis of its stereospecificity? Why does it interact with biological systems differently than L-Arginine methyl ester? High-resolution structural studies (e.g., X-ray crystallography or Cryo-EM) of the molecule in complex with its binding partners are needed to answer this.
Does it occur naturally in mammals? While D-amino acids are known to exist in mammals, the endogenous presence and role of D-Arginine and its esters are not well established.
What is its mechanism of transport across biological membranes? Understanding how it enters cells or organelles is fundamental to elucidating its biological activity.
Addressing these questions will require a concerted effort using the advanced synthetic, biophysical, and systems-level approaches outlined above, ultimately paving the way for a comprehensive understanding of this compound's role in biology and medicine.
Q & A
Q. How can D-arginine methyl ester be synthesized and characterized for experimental use?
this compound is typically synthesized via esterification of D-arginine using methanol under acidic catalysis. Characterization involves:
- Purity analysis : Reverse-phase HPLC with UV detection (210–220 nm) or mass spectrometry (e.g., ESI-MS) .
- Stereochemical confirmation : Chiral chromatography (e.g., using BINAP-based columns) to distinguish enantiomers from L-arginine derivatives .
- Physicochemical properties : Density (1.35 g/cm³), refractive index (1.606), and hydrogen bonding capacity (5 donors, 6 acceptors) are critical for solubility and reactivity studies .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
- Fluorometric assays : Use Fura-2 or BCECF for real-time monitoring in cellular systems (e.g., platelet cytosolic calcium studies) .
- Chromatography : LC-MS/MS with ion-pairing reagents (e.g., trifluoroacetic acid) to enhance retention and sensitivity .
- Validation : Include recovery tests (spiked samples) and cross-validate with enzymatic assays (e.g., arginase-coupled methods) to address matrix interference .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s inhibitory effects across studies?
Discrepancies in IC₅₀ values (e.g., 7.4–2206.7 μM in platelet studies vs. no effect in insulin secretion ) arise from:
- Cell-specific mechanisms : Platelets rely on Na⁺/H⁺ antiporter inhibition, while pancreatic β-cells involve nitric oxide (NO)-independent pathways .
- Experimental variables : Pre-treatment with inhibitors (e.g., L-NMMA for NO synthase) or co-factors (e.g., Mg²⁺) alters activity .
- Resolution : Use orthogonal assays (e.g., cyclic GMP quantification vs. calcium imaging ) to isolate pathways.
Q. How can the enantiomeric specificity of this compound be exploited in mechanistic studies?
- Comparative studies : Test L- vs. This compound in NO synthase inhibition assays. For example, L-NAME blocks NO production, while D-arginine derivatives lack efficacy .
- Structural modeling : Use molecular docking to analyze interactions with chiral targets (e.g., Na⁺/H⁺ antiporter vs. arginase active sites) .
- Functional assays : Pair with stereoisomer-specific probes (e.g., B(d)AME for platelet inhibition ).
Q. What statistical approaches optimize reaction conditions for this compound derivatives?
- Taguchi method : Design orthogonal arrays (e.g., L9(3⁴)) to test variables like catalyst concentration (most influential parameter ), temperature, and molar ratios.
- Signal-to-noise (S/N) ratio analysis : Prioritize parameters with the highest S/N slope (e.g., catalyst concentration > reaction temperature ).
- Validation : Confirm predicted yields (e.g., 96.7% rapeseed methyl ester ) via triplicate experiments and ANOVA to assess parameter contributions .
Methodological Challenges & Solutions
Q. How to address variability in this compound’s stability during long-term assays?
Q. What controls are essential for interpreting this compound’s effects on nitric oxide pathways?
- Negative controls : D-arginine (inactive enantiomer) and D-NAME (non-NO synthase inhibitor) .
- Positive controls : Sodium nitroprusside (NO donor) or L-NAME (NOS inhibitor) to benchmark activity .
Data Interpretation & Reporting
Q. How to contextualize this compound’s bioactivity against literature benchmarks?
Q. What ethical guidelines apply to studies involving this compound in animal models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
